molecular formula C13H19NO2 B2613412 Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2167699-28-5

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B2613412
CAS RN: 2167699-28-5
M. Wt: 221.3
InChI Key: SVBWRVMMLNUNLT-UHFFFAOYSA-N
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Description

Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 2167699-28-5 . It has a molecular weight of 221.3 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C .

Scientific Research Applications

Synthesis of Novel Scaffolds

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

This research demonstrates the use of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate in the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. It serves as a new scaffold for preparing substituted piperidines, highlighting the importance of tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate in synthesizing complex organic structures (Harmsen et al., 2011).

Creation of Glutamic Acid Analogues

Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids

The compound plays a critical role in synthesizing a glutamic acid analogue from L-serine, demonstrating its utility in creating bioactive molecules and studying their effects on biological systems (Hart & Rapoport, 1999).

Efficient Scalable Synthesis Routes

Scalable Synthesis of Enantiomerically Pure Compounds

The research presents an efficient, scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements in the synthesis process and highlighting the compound's role in producing kilogram amounts of the target molecule for further research and development (Maton et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWRVMMLNUNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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